molecular formula C13H11NO3 B578111 3-(3-Hydroxymethylphenyl)isonicotinic acid CAS No. 1261991-78-9

3-(3-Hydroxymethylphenyl)isonicotinic acid

Cat. No.: B578111
CAS No.: 1261991-78-9
M. Wt: 229.235
InChI Key: YTODBIIMKRCNKY-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethylphenyl)isonicotinic acid is an organic compound that features both a hydroxymethyl group and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxymethylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with a suitable hydroxymethylphenyl derivative. One common method involves the use of a Friedel-Crafts acylation reaction followed by a reduction step to introduce the hydroxymethyl group. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and a reducing agent like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxymethylphenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Hydroxymethylphenyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxymethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxymethylphenyl)isonicotinic acid is unique due to the presence of both the hydroxymethyl group and the isonicotinic acid moiety.

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-7-14-5-4-11(12)13(16)17/h1-7,15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTODBIIMKRCNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687102
Record name 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-78-9
Record name 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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